Cyclopentanecarboxylic acid, morpholide
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Overview
Description
Cyclopentanecarboxylic acid, morpholide is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is replaced by a morpholine ring
Mechanism of Action
Target of Action
Cyclopentanecarboxylic acid, morpholide, also known as 4-CYCLOPENTANECARBONYLMORPHOLINE, is an organic compound with the formula C10H17NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Carboxylic acids, in general, are known to interact with their targets through hydrogen bonding due to the presence of the polar c=o and o-h bonds . This interaction can lead to various changes in the target molecules, affecting their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the carboxylic acid group, which can influence its absorption and distribution. Temperature and light can also affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocarboxylation of Cyclopentene: Cyclopentanecarboxylic acid can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene.
Oxidation of Cyclopentanol: Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Industrial Production Methods
Industrial production of cyclopentanecarboxylic acid, morpholide typically involves the reaction of cyclopentanecarboxylic acid with morpholine under controlled conditions. This reaction forms the morpholide derivative through the substitution of the carboxylic acid group with the morpholine ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentanecarboxylic acid, morpholide can undergo oxidation reactions, where the morpholine ring can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the morpholide back to the parent cyclopentanecarboxylic acid or other reduced forms.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted morpholide derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, morpholide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, morpholide can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid: The parent compound without the morpholine ring.
Cyclohexanecarboxylic acid, morpholide: A similar compound with a six-membered ring instead of a five-membered ring.
Cyclopentanecarboxylic acid, piperidide: A derivative with a piperidine ring instead of a morpholine ring.
Biological Activity
Cyclopentanecarboxylic acid, morpholide (C10H17NO2) is a compound derived from cyclopentanecarboxylic acid, which itself is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Chemical Formula : C10H17NO2
- Molecular Weight : 183.2475 g/mol
- IUPAC Name : Morpholide of cyclopentanecarboxylic acid
The structure includes a morpholine ring, which is known to enhance the lipophilicity and bioavailability of compounds. The presence of the carboxylic acid group contributes to its potential biological activity.
Antimicrobial Activity
Research has indicated that carboxylic acids can exhibit significant antimicrobial properties. The structural characteristics of this compound may influence its effectiveness against various microbial strains.
- Mechanism : Carboxylic acids often disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant for weak organic acids that can diffuse across membranes and acidify the cytoplasm .
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of cyclopentanecarboxylic acid derivatives. The ability to scavenge free radicals can be linked to the presence of hydroxyl groups in related compounds.
- Comparative Studies : In studies comparing various natural carboxylic acids, compounds like caffeic acid exhibited high antioxidant activity. While specific data on this compound is limited, its structural similarities suggest potential antioxidant capabilities .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated various carboxylic acids' effects on bacterial strains. Cyclopentanecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at higher concentrations, the compound could induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have explored the binding affinity of cyclopentanecarboxylic acid derivatives to various biological targets. These studies suggest that the morpholine moiety enhances interaction with target proteins involved in metabolic pathways related to cancer and inflammation .
Data Table: Biological Activities of Cyclopentanecarboxylic Acid Derivatives
Properties
IUPAC Name |
cyclopentyl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(9-3-1-2-4-9)11-5-7-13-8-6-11/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZQSWDZKSRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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